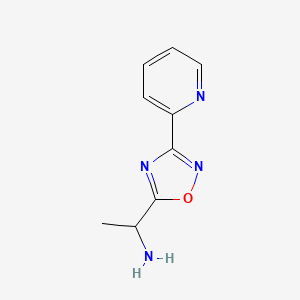

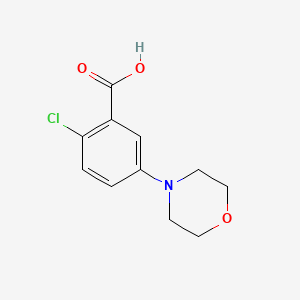

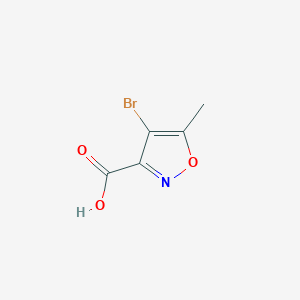

![molecular formula C11H11ClO4S B1344755 Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate CAS No. 600134-92-7](/img/structure/B1344755.png)

Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate

Overview

Description

“Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate” is a chemical compound with the molecular formula C11H11ClO4S . It has a molecular weight of 274.72 . The IUPAC name for this compound is methyl 1-(4-(chlorosulfonyl)phenyl)cyclopropane-1-carboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11ClO4S/c1-16-10(13)11(6-7-11)8-2-4-9(5-3-8)17(12,14)15/h2-5H,6-7H2,1H3 . This code is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web.Physical And Chemical Properties Analysis

“Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate” has a molecular weight of 274.72 g/mol . It has a computed XLogP3-AA value of 2.1 , which is a measure of its lipophilicity, influencing its absorption and distribution within the body. It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . Its topological polar surface area is 68.8 Ų , which can affect its passive molecular transport through membranes.Scientific Research Applications

Cyclopropane Derivatives in Drug Development and Organic Synthesis

Oxidation and Functionalization

Cyclopropane derivatives are highlighted for their unique chemical reactivity due to the strain in the cyclopropane ring. Research shows the oxidation of cyclopropane-containing hydrocarbons and their functionally substituted derivatives as a direct approach towards carbonylcyclopropanes. This method avoids unnecessary synthetic stages and aligns with the principles of atom economy, indicating potential in drug development and synthesis of complex organic molecules (Sedenkova, K. N., Andriasov, K. S., Kuznetsova, T., & Averina, E. A., 2018).

Stabilization and Controlled Release

The stabilization and controlled release of gaseous/volatile active compounds like 1-methylcyclopropene (1-MCP) are explored for their potential to improve safety and quality of fresh produce. Such technologies aim to enhance the efficacy and safety of ethylene action inhibitors, potentially applicable to a wide range of fruits and vegetables, thereby extending their shelf life and reducing waste (Chen, M., Chen, X., Ray, S., & Yam, K., 2020).

Reactivity and Synthesis

The reactivity of methylene and alkylidenecyclopropane derivatives has been extensively studied, revealing a wide range of synthetic applications including ring-opening reactions, cycloaddition reactions, and rearrangements. These findings underscore the versatility of cyclopropane derivatives in organic synthesis, providing a toolkit for constructing complex molecular architectures (Pellissier, H., 2010).

Cyclopropanation Reactions

Cyclopropanation methods are critical for the synthesis of Δ-compounds, which can serve as precursors or new ingredients with unique olfactory impacts for the fragrance industry. The development of efficient cyclopropanation processes can lead to cost reductions and lower environmental impacts, showcasing the industrial and commercial potential of cyclopropane derivatives (Schröder, F., 2014).

properties

IUPAC Name |

methyl 1-(4-chlorosulfonylphenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO4S/c1-16-10(13)11(6-7-11)8-2-4-9(5-3-8)17(12,14)15/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDRVUUGONDOGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

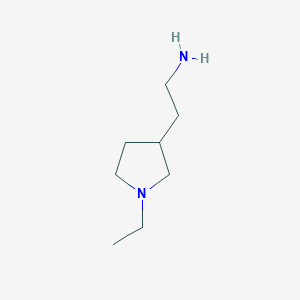

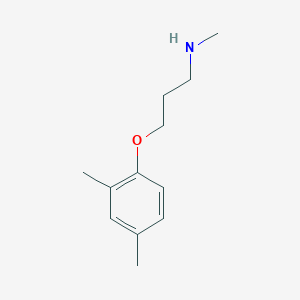

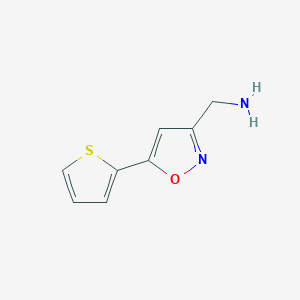

![3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1344682.png)

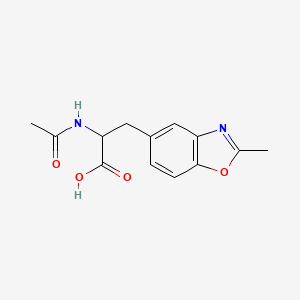

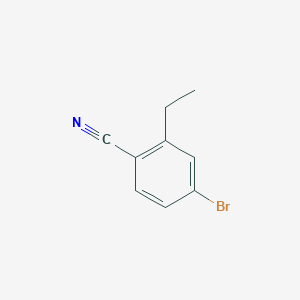

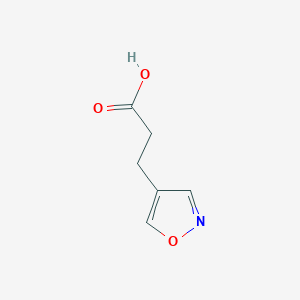

![[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine](/img/structure/B1344683.png)

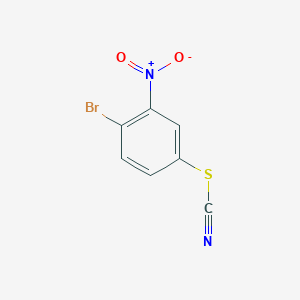

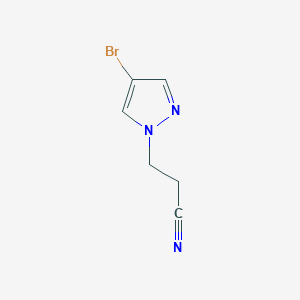

![1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1344684.png)